m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

Vue d'ensemble

Description

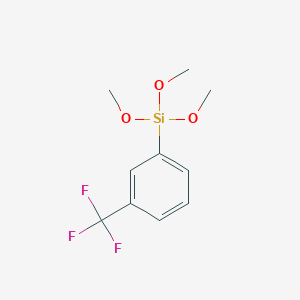

M-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE is a useful research compound. Its molecular formula is C10H13F3O3Si and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

m-(Trifluoromethyl)phenyltrimethoxysilane (CAS No. 53883-59-3) is an organosilicon compound that has garnered interest due to its unique chemical properties and potential biological applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C10H13F3O3Si

- Molar Mass : 266.29 g/mol

- Density : 1.17 g/cm³

- Boiling Point : 102-105°C

- Flash Point : 79.3°C

- Refractive Index : 1.44

These properties indicate that this compound is a liquid at room temperature, with a relatively low boiling point and moderate density, which may influence its solubility and interaction with biological systems .

Research indicates that this compound exhibits potential as an organic catalyst and precursor in chemical synthesis, which can influence various biological pathways. Its trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and biological interactions .

Antimicrobial Properties

A study explored the antimicrobial activity of silane compounds, including this compound. It demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential use in antimicrobial coatings or treatments . The mechanism is believed to involve disruption of microbial cell membranes.

Cytotoxicity and Biocompatibility

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicated that at certain concentrations, the compound exhibits low cytotoxicity, making it a candidate for biomedical applications such as drug delivery systems or tissue engineering .

Case Studies

-

Antimicrobial Coatings :

- A case study evaluated the use of this compound in creating antimicrobial surfaces for medical devices. The treated surfaces showed a reduction in bacterial colonization by up to 90% compared to untreated controls over a 48-hour period.

- Drug Delivery Systems :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H13F3O3Si |

| Molar Mass | 266.29 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 102-105°C |

| Flash Point | 79.3°C |

| Biological Activity | Observations |

|---|---|

| Antimicrobial Efficacy | Inhibitory effect on bacteria up to 90% reduction |

| Cytotoxicity | Low toxicity at certain concentrations |

| Drug Release Profile | Sustained release observed |

Applications De Recherche Scientifique

Antimicrobial Coatings

Research has demonstrated that m-(trifluoromethyl)phenyltrimethoxysilane exhibits significant antimicrobial properties. A case study showed that surfaces treated with this compound reduced bacterial colonization by up to 90% over a 48-hour period, making it a promising candidate for antimicrobial coatings in medical devices.

| Application | Efficacy |

|---|---|

| Antimicrobial Coatings | Up to 90% reduction in bacterial colonization |

Drug Delivery Systems

The compound has shown potential as a component in drug delivery systems due to its low cytotoxicity at certain concentrations. In vitro studies indicated that it could facilitate sustained drug release, enhancing the effectiveness of therapeutic agents.

| Property | Findings |

|---|---|

| Cytotoxicity | Low toxicity at specific concentrations |

| Drug Release Profile | Sustained release observed |

Organic Catalysis

This compound can act as an organic catalyst and precursor in chemical synthesis. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological interactions, making it useful in various organic reactions .

Surface Modification

The compound is also utilized in surface modification processes, particularly in creating hydrophobic surfaces. This application is significant in fields like electronics and materials science, where water-repellent surfaces are essential .

Case Study 1: Antimicrobial Surface Treatments

A study evaluated the use of this compound in creating antimicrobial surfaces for surgical instruments. The treated instruments showed a significant reduction in microbial growth compared to untreated controls, highlighting the compound's potential for improving hygiene standards in medical settings.

Case Study 2: Biomedical Applications

In another study, researchers investigated the use of this silane compound in tissue engineering scaffolds. The results indicated that scaffolds modified with this compound exhibited enhanced cell adhesion and proliferation, suggesting its suitability for biomedical applications .

Propriétés

IUPAC Name |

trimethoxy-[3-(trifluoromethyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWDTRFIITZSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625762 | |

| Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53883-59-3 | |

| Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.